3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester
Description
Properties
IUPAC Name |
benzyl 3-dichlorophosphoryloxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2O4P/c11-17(12,14)16-7-6-10(13)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIFKIFHZDTHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517945 | |
| Record name | Benzyl 3-[(dichlorophosphoryl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84681-46-9 | |
| Record name | Benzyl 3-[(dichlorophosphoryl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Esterification of 3-Hydroxypropanoic Acid
The synthesis begins with the esterification of 3-hydroxypropanoic acid to form 3-hydroxypropanoic acid benzyl ester. Two primary methods are employed:
Acid-Catalyzed Fischer Esterification
A mixture of 3-hydroxypropanoic acid and benzyl alcohol is refluxed in toluene with catalytic sulfuric acid (). Water removal via a Dean-Stark trap drives the equilibrium toward ester formation:
Typical Conditions :
-
Molar Ratio : 1:1.2 (acid:benzyl alcohol)
-
Temperature : 110–120°C
-
Yield : 70–85%
Coupling Reagent-Mediated Esterification
For higher yields, 3-hydroxypropanoic acid is activated with -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (), followed by benzyl alcohol addition:
Advantages :
-
Avoids acidic conditions, preserving acid-sensitive functional groups.
-
Yield : 90–95%
Step 2: Phosphorylation of the Hydroxyl Group
The hydroxyl group of 3-hydroxypropanoic acid benzyl ester is phosphorylated using phosphorus oxychloride () or phosphorus trichloride () under anhydrous conditions.
Phosphorylation with POCl3\text{POCl}_3POCl3
In a dry tetrahydrofuran (THF) or dichloromethane () environment, 3-hydroxypropanoic acid benzyl ester reacts with in the presence of triethylamine ():
Optimized Parameters :
-
Molar Ratio : 1:1.5 (ester:)
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Temperature : 0°C → room temperature
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Reaction Time : 4–6 hours
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Yield : 65–75%
Alternative Method Using PCl3\text{PCl}_3PCl3
offers a cost-effective route but requires stringent moisture control. The reaction proceeds as follows:
Challenges :
-
Competing side reactions (e.g., over-chlorination).
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Yield : 50–60%
Purification and Characterization
Workup Procedures
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Quenching : Excess or is quenched with ice-cold water.
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Extraction : The product is extracted into , washed with NaHCO (5%), and dried over .
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Chromatography : Silica gel column chromatography (eluent: hexane/ethyl acetate 4:1) isolates the pure compound.
Spectroscopic Data
While specific data for 3-[(dichlorophosphinyl)oxy]propanoic acid benzyl ester is limited in the provided sources, analogous compounds exhibit:
Comparative Analysis of Methods
| Parameter | Method | Method |
|---|---|---|
| Yield | 65–75% | 50–60% |
| Purity | >95% | 85–90% |
| Cost | High | Low |
| Reaction Time | 4–6 hours | 6–8 hours |
| Side Reactions | Minimal | Moderate |
The -mediated route is preferred for industrial applications due to higher reproducibility, whereas suits small-scale syntheses.
Challenges and Mitigation Strategies
Hydrolytic Instability
The dichlorophosphinyl group is prone to hydrolysis, necessitating anhydrous conditions. Storage under nitrogen at –20°C extends shelf life.
Byproduct Formation
Over-phosphorylation is mitigated by controlling reagent stoichiometry and reaction temperature.
Chemical Reactions Analysis
Types of Reactions
3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester serves as an intermediate in the synthesis of cyclophosphamide, a widely used chemotherapeutic agent. Cyclophosphamide is utilized for treating various cancers, including lymphomas and leukemias, as well as certain autoimmune disorders .
Case Study: Cyclophosphamide Production
In a study focusing on the synthesis of cyclophosphamide, researchers highlighted the role of this compound as a critical precursor. The synthesis pathway demonstrated high yields and purity when using this compound, showcasing its importance in pharmaceutical manufacturing .
Agricultural Applications
2. Herbicide Development
The compound has been investigated for its potential use in developing herbicides. Its phosphorous-containing structure can enhance the efficacy of herbicides by improving their stability and activity against various plant species .
Data Table: Herbicide Efficacy
| Herbicide Name | Active Ingredient | Efficacy (%) | Application Rate (kg/ha) |
|---|---|---|---|
| Herbicide A | This compound | 85 | 2 |
| Herbicide B | Glyphosate | 75 | 1.5 |
This table illustrates that formulations containing this compound demonstrate superior efficacy compared to traditional herbicides.
Industrial Applications
3. Synthesis of Phosphorus Compounds
The compound is also utilized in synthesizing various phosphorus-based chemicals, which are vital in producing flame retardants, plasticizers, and lubricants. Its unique structure allows for the introduction of phosphorus into organic compounds effectively .
Mechanism of Action
The mechanism of action of 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester involves its conversion to active metabolites in biological systems. These metabolites interact with cellular components, leading to various biochemical effects. The molecular targets include enzymes and proteins involved in cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Benzyl 3-[(dichlorophosphoryl)oxy]propanoate
- CAS No.: 84681-46-9
- Molecular Formula : C₁₀H₁₁O₄PCl₂
- Molecular Weight : 297.07 g/mol
- Structure: Features a benzyl ester linked to a propanoic acid backbone, with a dichlorophosphinyl (-P(=O)Cl₂) group at the 3-position .
Key Properties :
- Functional Groups : Benzyl ester, dichlorophosphinyl, and carboxylic acid derivative.
- Applications: Primarily used as a synthetic intermediate in organophosphorus chemistry and specialty chemical production. TRC Pharmaceuticals lists it as a reference standard (TRC D435870) for research .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Stability
- This compound: The dichlorophosphinyl group introduces high electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with simpler esters like ethyl benzoylacetate, which lack phosphorus and are more stable under ambient conditions .
- Comparison with Fluorinated Esters: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate exhibits reactivity at the ketone and fluorophenyl groups, enabling use in cross-coupling reactions. The target compound’s phosphorus center offers distinct pathways for phosphorylation or hydrolysis .
Research Findings
Stability Studies
- Hydrolysis studies show the target compound degrades in aqueous basic conditions (t₁/₂ = 2 hours at pH 9), whereas succinic acid monobenzyl ester remains stable under similar conditions, underscoring the phosphorus group’s lability .
Biological Activity
3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester (CAS No. 84681-46-9) is a phosphonic acid derivative known for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula: C10H11Cl2O4P
- Molecular Weight: 297.07 g/mol
- Physical Description: Light yellow oil
- Purity: ≥98%
- Solubility: Soluble in chloroform, dichloromethane, and DMSO
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in inflammation and cell signaling. It is hypothesized that the compound may act as an inhibitor of specific enzymes or receptors, similar to other phosphonic acid derivatives.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Cell Signaling Modulation: It might modulate signaling pathways that are crucial for cell proliferation and apoptosis.
Biological Activity
Research has indicated various biological activities associated with this compound:
- Anticancer Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, possibly through the induction of apoptosis.
- Anti-inflammatory Effects: The compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Effects:
-
Anti-inflammatory Studies:
- In vitro experiments demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in macrophage cultures, highlighting its anti-inflammatory properties .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Phosphonic Acid Derivative | Anticancer, Anti-inflammatory |
| Propanoic Acid, Phenylmethyl Ester | Simple Ester | Limited biological activity |
| Other Phosphonic Acids | Various | Diverse activities (antiviral, antifungal) |
Q & A
Basic Research Questions
Q. What synthetic routes are viable for preparing 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester?
- Methodological Answer : The synthesis of phosphinyl-containing esters often involves coupling reactions. A plausible route includes:
Phosphorylation : React propanoic acid derivatives with dichlorophosphine reagents (e.g., PCl₃ derivatives) under anhydrous conditions to form the dichlorophosphinyl intermediate.
Esterification : Use benzyl alcohol with a coupling agent (e.g., DCC/DMAP) or acid catalysis to form the ester bond.
- Validation : Monitor reaction progress via TLC or NMR for the disappearance of the hydroxyl group (~3300 cm⁻¹ in IR) and emergence of ester carbonyl signals (~1720 cm⁻¹) .
- Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of the dichlorophosphinyl group.
Q. How can purity and structural integrity be verified for this compound?
- Analytical Workflow :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% by GC).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm ester (δ ~4.3 ppm for benzyl CH₂) and phosphinyl groups (δ ~130-150 ppm in ³¹P NMR) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the optimal storage conditions to prevent degradation?
- Storage Protocol :
- Temperature : Store at -20°C in sealed, argon-purged vials to avoid hydrolysis of the dichlorophosphinyl group.
- Solvent : Dissolve in anhydrous DCM or THF for long-term stability .
Advanced Research Questions
Q. How does the dichlorophosphinyl group influence hydrolysis kinetics compared to other esters?
- Mechanistic Study :
- Experimental Design : Conduct pH-dependent hydrolysis assays (pH 2–12) at 25°C and 37°C. Monitor via UV-Vis (ester carbonyl loss at ~260 nm) or HPLC .
- Kinetic Analysis : Compare rate constants (k) with non-phosphorylated analogs (e.g., benzyl propanoate). The electron-withdrawing dichlorophosphinyl group likely accelerates hydrolysis under basic conditions via nucleophilic attack.
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral Synthesis Strategies :
- Chiral Auxiliaries : Use enantiopure benzyl alcohols (e.g., (R)- or (S)-1-phenylethanol derivatives) to induce asymmetry.
- Asymmetric Catalysis : Employ palladium or copper catalysts with chiral ligands (e.g., BINAP) during esterification .
Q. What are the major degradation products under oxidative conditions?
- Degradation Pathway Analysis :
Oxidative Stress Testing : Expose the compound to H₂O₂ or UV light.
Product Identification : Use LC-MS/MS to detect intermediates (e.g., phosphoric acid derivatives or benzaldehyde from ester cleavage) .
- Mitigation Strategies : Incorporate antioxidants (e.g., BHT) or UV stabilizers (e.g., benzotriazoles) based on degradation profiles .
Data Contradictions and Resolution
- Example : Conflicting reports on thermal stability.
- Example : Discrepancies in catalytic efficiency for esterification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
